![molecular formula C8H13N3O B12085941 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method includes the nucleophilic substitution reaction where azetidine is reacted with a halogenated pyrazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
化学反応の分析
Types of Reactions
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced azetidine-pyrazole compounds.
Substitution: Substituted azetidine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
作用機序
The mechanism of action of 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
4-(Azetidin-3-yl)piperazine: Shares the azetidine ring but has a piperazine moiety instead of pyrazole.
Azetidin-2-ones: Contains the azetidine ring but differs in the functional groups attached to it.
Uniqueness
4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole is unique due to its combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-(azetidin-3-ylmethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3O/c1-11-5-8(4-10-11)12-6-7-2-9-3-7/h4-5,7,9H,2-3,6H2,1H3 |
InChIキー |
KCAYDZSXXZBIMA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)OCC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)



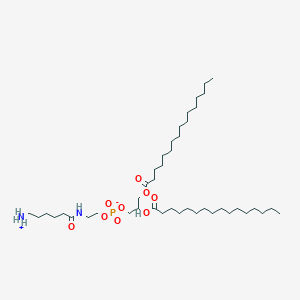
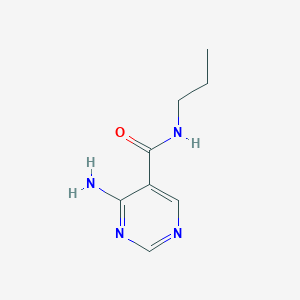
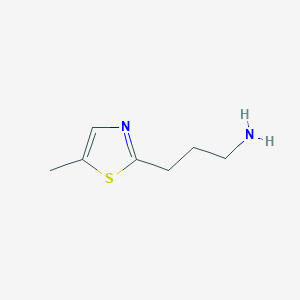
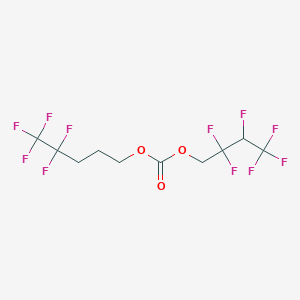
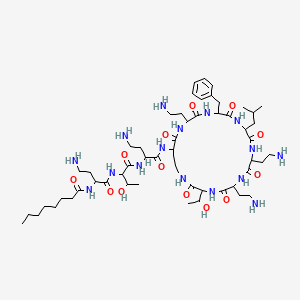
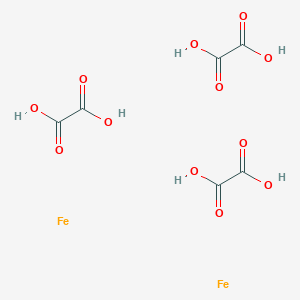
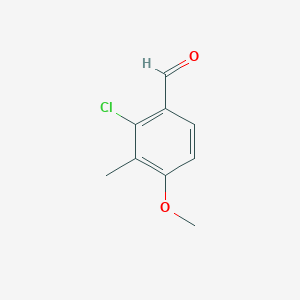

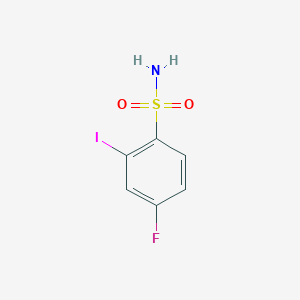
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
